molecular formula C11H10F3N3 B2612872 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine CAS No. 1182932-32-6

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine

Cat. No.: B2612872
CAS No.: 1182932-32-6
M. Wt: 241.217
InChI Key: ZRPDWYFOBJITDJ-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole core substituted at position 1 with a 3-(trifluoromethyl)benzyl group and at position 2 with an amine group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry .

Properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)9-3-1-2-8(6-9)7-17-5-4-16-10(17)15/h1-6H,7H2,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPDWYFOBJITDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with imidazole under basic conditions. Common bases used include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is conducted at room temperature or slightly elevated temperatures to facilitate product formation.

Industrial Production

For industrial applications, continuous flow reactors and automated systems are employed to enhance efficiency and yield. Purification techniques such as recrystallization or column chromatography are also utilized to obtain high-purity products.

Biological Applications

This compound exhibits several promising biological activities:

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, possess antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Properties

The compound is being explored for its anticancer potential. Imidazole derivatives have been implicated in the inhibition of cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Preliminary studies suggest that this compound may interact with specific molecular targets involved in cancer progression .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound may exhibit additional biological activities such as anti-inflammatory and antioxidant properties. These effects are attributed to the imidazole ring's ability to interact with various enzymes and proteins involved in inflammatory pathways .

Case Studies

Several studies have highlighted the potential applications of imidazole derivatives:

  • Antimicrobial Study : A series of benzimidazole derivatives were synthesized and tested for antibacterial activity. Among them, compounds similar to this compound showed promising results against resistant strains of bacteria, indicating their potential as new antimicrobial agents .
  • Anticancer Evaluation : In vitro studies assessing the anticancer activity of imidazole derivatives demonstrated significant inhibition of tumor cell growth across various cancer cell lines. The mechanisms involved were linked to apoptosis induction and inhibition of specific signaling pathways crucial for cancer cell survival .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Substitution Patterns on the Benzyl Group

The benzyl substituent's electronic and steric properties significantly influence biological activity. Below is a comparison of key analogues:

Compound Name Substituent on Benzyl Core Structure Yield (%) Purity (%) Key Properties/Activities Reference
1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine CF₃ at position 3 Imidazole N/A N/A High lipophilicity
1-(2-Bromobenzyl)-1H-imidazol-2-amine Br at position 2 Imidazole N/A N/A Molecular weight: 252.11 g/mol
1-(2-Fluorobenzyl)-1H-imidazol-2-amine F at position 2 Imidazole N/A 97 Molecular weight: 191.20 g/mol
1-(3,5-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine Cl at positions 3,5 Benzimidazole 47 >98 Potential antimicrobial activity
N-Ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-amine CF₃ at position 3 + ethyl Benzimidazole N/A N/A Discontinued (possible toxicity/inefficacy)

Key Observations :

  • Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., ) often exhibit enhanced aromatic stacking interactions but may face synthetic challenges (lower yields: 47% vs. 73% for pyridine derivatives) .

Core Heterocycle Modifications

Replacing the imidazole core with other heterocycles alters solubility and target interactions:

Compound Name Core Structure Key Modification Biological Activity Reference
1-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazol-2-amine Benzimidazole Pyridine substitution Higher yield (73%)
BPU (Pyrazine derivative) Pyrazine Urea linkage Anticancer (IC₅₀: 4.64 µM)
3-(1H-Benzimidazol-2-yl)-1-methyl-1H-pyrazol-4-amine Pyrazole + Benzimidazole Methyl group on pyrazole N/A

Key Observations :

  • Pyrazine derivatives (e.g., BPU) demonstrate potent anticancer activity, likely due to improved binding to metalloproteinases (MMP-2/9) .
  • Benzimidazole-pyrazole hybrids () may offer dual-targeting capabilities but lack reported activity data.

Functional Group Additions

Additional functional groups can modulate pharmacokinetic properties:

Compound Name Functional Group Synthesis Yield Notable Property Reference
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine Sulfonamide + CF₃ 92% Enhanced solubility
4-(Aryl)-Benzo[4,5]imidazo[1,2-a]pyrimidine-3-Carbonitrile Cyano + aryl groups N/A Fluorescent properties

Key Observations :

  • Sulfonamide groups () improve aqueous solubility, addressing a common limitation of imidazole derivatives.
  • Fluorescent derivatives () are valuable for imaging applications but lack therapeutic data.

Biological Activity

Overview of the Compound

1-[3-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to an imidazole ring. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where imidazole derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and antimicrobial activities.

The biological activity of this compound can be attributed to its structural features:

  • Imidazole Ring : Compounds containing imidazole rings often exhibit significant interactions with biological targets, including enzymes and receptors. These interactions can lead to various cellular effects such as modulation of signaling pathways and gene expression.
  • Trifluoromethyl Group : The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can improve its bioavailability and efficacy as a therapeutic agent .

Anticancer Potential

Imidazole derivatives have also been investigated for their anticancer properties. Research indicates that certain imidazole-based compounds can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Given the structural similarities, there is potential for this compound to exhibit similar anticancer effects .

Case Studies and Research Findings

Although direct studies on this compound are sparse, related compounds have been evaluated in various settings:

  • In Vitro Studies : A study on imidazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines, indicating significant potency. This highlights the potential for further exploration of this compound in anticancer research .
  • Antimicrobial Screening : Similar compounds have been screened for their ability to inhibit growth in pathogenic bacteria. For example, derivatives with trifluoromethyl groups showed enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may also possess antimicrobial properties worth investigating .

Comparative Analysis with Similar Compounds

Compound NameStructureNotable Activities
1-[3-(Trifluoromethyl)phenyl]-1H-imidazoleLacks benzyl groupAntimicrobial
1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-2-amineTrifluoromethyl at para positionAnticancer
1-[3-(Trifluoromethyl)benzyl]-1H-pyrazol-2-aminePyrazole instead of imidazoleAntimicrobial

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign aromatic, benzyl, and imidazole proton environments (e.g., δ 4.71 ppm for benzyl CH₂) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 412.1431) .
  • LC-MS : Monitors purity and retention behavior (Methods A/B) .

How do computational methods predict reactivity and electronic properties?

Advanced Research Focus
Frontier molecular orbital (FMO) analysis () evaluates the HOMO-LUMO gap to predict sites of nucleophilic/electrophilic attack. For example, the electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing electrophilic reactivity. Density Functional Theory (DFT) can model charge distribution and guide synthetic modifications .

What purification challenges arise, and which methods are effective?

Basic Research Focus
Challenges include separating regioisomers or unreacted precursors. Effective methods:

  • Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane).
  • Recrystallization : Ethanol or acetonitrile yields high-purity crystals ().
  • HPLC : For analytical-scale purification ().

How does X-ray crystallography resolve structural ambiguities?

Advanced Research Focus
Single-crystal X-ray diffraction () with SHELX refinement () determines bond lengths, angles, and hydrogen bonding. For example, restrained refinement (d(N–H) = 0.90 Å) clarifies imidazole tautomerism. This resolves discrepancies in NMR assignments, such as distinguishing between NH and CH protons .

What bioactivity assays are appropriate for this compound?

Q. Basic Research Focus

  • Antimicrobial : Microdilution assays against Mycobacterium tuberculosis ().
  • Antifungal : Agar diffusion for Candida spp. ().
  • Anti-inflammatory : COX-2 inhibition assays ().

How to resolve contradictions between computational and experimental reactivity data?

Advanced Research Focus
Discrepancies (e.g., predicted vs. observed regioselectivity) are analyzed via:

  • Kinetic studies : Monitoring reaction intermediates by LC-MS.
  • Solvent effects : Simulating dielectric environments in DFT ().
  • Isotopic labeling : Tracing mechanistic pathways (e.g., ¹⁵N NMR).

How does the trifluoromethyl group influence physicochemical properties?

Q. Basic Research Focus

  • Lipophilicity : Enhances membrane permeability (logP increases by ~1.5) .
  • Metabolic stability : Reduces oxidative degradation ().
  • Sorption : Higher Kf-oc values (e.g., 2740 for imidacloprid–guanidine–olefin) due to hydrophobic interactions ().

What environmental implications arise from its sorption-desorption behavior?

Advanced Research Focus
Freundlich isotherms () show hysteretic desorption (slopes <1), indicating strong soil binding. This reduces groundwater leaching but increases persistence. Environmental fate studies should assess degradation pathways (e.g., hydrolysis rates under varying pH) and bioaccumulation potential in terrestrial organisms .

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